molecular formula C6H12O5 B8119758 3-Deoxy-D-galactopyranose

3-Deoxy-D-galactopyranose

Cat. No.: B8119758
M. Wt: 164.16 g/mol
InChI Key: RJDIFQMDPPUATQ-JDJSBBGDSA-N
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Description

3-Deoxy-D-galactopyranose is a deoxy sugar, which means it is a sugar molecule that lacks one oxygen atom compared to its parent sugar, D-galactose. This compound is part of the hexose family, containing six carbon atoms. It is structurally similar to D-galactose but with the hydroxyl group at the third carbon replaced by a hydrogen atom. This modification imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Deoxy-D-galactopyranose can be achieved through several methods. One common approach involves the reduction of D-galactose derivatives. For example, the reduction of 3-keto-D-galactose using sodium borohydride can yield this compound. Another method involves the use of catalytic hydrogenation of 3-azido-3-deoxy-D-galactopyranose .

Industrial Production Methods

Industrial production of this compound typically involves enzymatic processes due to their specificity and efficiency. Enzymes such as galactosidases can be used to selectively remove the hydroxyl group at the third carbon position. This method is advantageous as it operates under mild conditions and produces fewer by-products .

Chemical Reactions Analysis

Types of Reactions

3-Deoxy-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Deoxy-D-galactopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Deoxy-D-galactopyranose involves its interaction with specific enzymes and proteins. For instance, as a substrate for galactosidases, it binds to the active site of the enzyme, facilitating the study of enzyme kinetics and specificity. In the context of galectin inhibitors, it binds to the carbohydrate recognition domain of galectins, blocking their interaction with glycoproteins on cell surfaces, thereby modulating cell signaling pathways involved in inflammation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Deoxy-D-galactopyranose is unique due to its specific structural modification at the third carbon, which imparts distinct chemical reactivity and biological interactions. This makes it particularly useful in studying enzyme mechanisms and developing therapeutic agents targeting carbohydrate-binding proteins .

Properties

IUPAC Name

(3R,5R,6R)-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3-10H,1-2H2/t3-,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDIFQMDPPUATQ-JDJSBBGDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC(C1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC([C@@H]1O)O)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-galactopyranose
Reactant of Route 2
3-Deoxy-D-galactopyranose
Reactant of Route 3
3-Deoxy-D-galactopyranose
Reactant of Route 4
3-Deoxy-D-galactopyranose
Reactant of Route 5
3-Deoxy-D-galactopyranose
Reactant of Route 6
3-Deoxy-D-galactopyranose

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